molecular formula C21H14O7 B2784192 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate CAS No. 855774-21-9

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate

Cat. No.: B2784192
CAS No.: 855774-21-9
M. Wt: 378.336
InChI Key: PWGKCLJBAPNEQP-UHFFFAOYSA-N
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Description

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate is a complex organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound features two chromenone moieties linked by an acetate group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then esterified to form the corresponding acetate. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenones, dihydrochromenones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase II or tyrosine kinase, which are involved in DNA replication and cell signaling, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate is unique due to its dual chromenone structure linked by an acetate group. This structural feature may enhance its biological activity and provide distinct chemical properties compared to other similar compounds .

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGKCLJBAPNEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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